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Compound of Interest

Compound Name: Acarviosin

Cat. No.: B126021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Acarviosin derivatives, a class of

potent α-glucosidase and α-amylase inhibitors with significant therapeutic potential, particularly

in the management of type 2 diabetes. This document details their natural origins,

comprehensive protocols for their isolation and purification from microbial sources, and

quantitative data on their inhibitory activities.

Natural Sources of Acarviosin Derivatives
Acarviosin and its derivatives are pseudo-oligosaccharides primarily produced by

microorganisms, especially bacteria belonging to the order Actinomycetales. These compounds

are characterized by a core Acarviosin moiety, which consists of a cyclohexitol unit linked to a

4-amino-4,6-dideoxy-D-glucopyranose. Prominent microbial sources for these valuable

compounds include various species of Streptomyces and Actinoplanes.

Key microbial producers of Acarviosin and its derivatives include:

Actinoplanes sp.: Strains of Actinoplanes, such as SE50/110, are well-known industrial

producers of acarbose, a prominent drug that contains the Acarviosin core.[1]

Streptomyces species: Various Streptomyces species are a rich source of diverse

Acarviosin derivatives. For instance, Streptomyces luteogriseus is known to produce
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isovalertatins and butytatins.[2] Streptomyces coelicoflavus ZG0656 has been identified as a

producer of potent α-amylase inhibitors called acarviostatins.[3]

Marine Microorganisms: The marine environment is increasingly recognized as a vast and

largely untapped resource for novel bioactive compounds.[4][5] Marine-derived

actinomycetes, in particular, are a promising source for the discovery of new Acarviosin
derivatives with unique structures and potentially enhanced biological activities.[6]

Quantitative Data on Inhibitory Activity
The therapeutic potential of Acarviosin derivatives lies in their ability to inhibit key digestive

enzymes, namely α-amylase and α-glucosidase. This inhibition slows down the breakdown of

complex carbohydrates into absorbable monosaccharides, thereby helping to manage

postprandial hyperglycemia. The inhibitory potency of these compounds is typically quantified

by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).
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Compound/
Derivative

Target
Enzyme

Source
Organism

IC50 Value
Inhibition
Constant
(Ki)

Reference(s
)

Acarbose

Porcine

Pancreatic α-

Amylase

Actinoplanes

sp.
-

2.08 µM

(comparative

value)

[3]

Acarviostatin

I03

Porcine

Pancreatic α-

Amylase

Streptomyces

coelicoflavus

ZG0656

- - [6]

Acarviostatin

II03

Porcine

Pancreatic α-

Amylase

Streptomyces

coelicoflavus

ZG0656

- - [6]

Acarviostatin

III03

Porcine

Pancreatic α-

Amylase

Streptomyces

coelicoflavus

ZG0656

- 0.008 µM [3]

Acarviostatin

IV03

Porcine

Pancreatic α-

Amylase

Streptomyces

coelicoflavus

ZG0656

- 0.033 µM [3]

Acylated

Aminooligosa

ccharides

(New)

Porcine

Pancreatic α-

Amylase

Streptomyces

sp. HO1518

More potent

than

acarbose

- [6]

Compound

from

Arthrobacter

enclensis

α-

Glucosidase

Arthrobacter

enclensis

500 ± 0.142

µg/ml
- [7]

Acarbose

(Standard)

α-

Glucosidase
-

200 ± 0.012

µg/ml
- [7]

Experimental Protocols
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This section provides detailed methodologies for the fermentation, isolation, purification, and

characterization of Acarviosin derivatives from microbial sources.

Fermentation of Producer Microorganism
Objective: To cultivate the microbial strain under optimal conditions to maximize the production

of Acarviosin derivatives.

Example Protocol for Streptomyces sp.:

Seed Culture Preparation: Inoculate a loopful of Streptomyces sp. spores or mycelia into a

250 mL flask containing 50 mL of seed medium (e.g., R2YE medium). Incubate at 28-30°C

for 2-3 days on a rotary shaker at 150-200 rpm.

Production Culture: Transfer the seed culture (5-10% v/v) into a larger fermentation vessel

containing the production medium. A typical production medium might consist of (g/L):

glucose 30.0, maltose 15.0, peptone 5.0, monosodium glutamate 3.0, K2HPO4·3H2O 1.0,

MgSO4·7H2O 1.0, FeSO4·7H2O 0.02, and NaNO3 3.0.[7]

Fermentation Conditions: Carry out the fermentation at 28-30°C for 5-7 days with continuous

agitation (140-200 rpm).[7][8] Monitor the production of the target compounds periodically

using methods like thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC).

Extraction of Acarviosin Derivatives
Objective: To separate the crude Acarviosin derivatives from the fermentation broth.

Cell Separation: After fermentation, separate the microbial biomass from the culture broth by

centrifugation or microfiltration. The supernatant/filtrate contains the extracellularly secreted

Acarviosin derivatives.[8]

Solvent Extraction: Mix the supernatant with an equal volume of a suitable organic solvent,

such as methanol or cold absolute ethanol, to precipitate proteins and other

macromolecules.[7][8]

Concentration: Centrifuge the mixture to remove the precipitate. Concentrate the resulting

supernatant containing the crude extract under reduced pressure using a rotary evaporator.
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The concentrated crude extract can then be lyophilized to obtain a dry powder.[8]

Purification of Acarviosin Derivatives
Objective: To isolate and purify the individual Acarviosin derivatives from the crude extract

using chromatographic techniques.

Gel Permeation Chromatography: Dissolve the lyophilized crude extract in deionized water

and load it onto a gel permeation chromatography column (e.g., Bio-gel P-2).[7] Elute with

deionized water at a slow flow rate (e.g., 0.1 ml/min).[7] Collect fractions and monitor for the

presence of the target compounds using an appropriate assay, such as an α-glucosidase

inhibition assay. Pool the active fractions.

Ion-Exchange Chromatography: For further purification, subject the pooled active fractions to

ion-exchange chromatography. A cation exchange resin like Dowex 50WX8 is often used for

aminooligosaccharides.[9]

Adsorption Chromatography: Adsorption chromatography using resins like Amberlite XAD-16

can also be employed to capture the compounds from the fermentation broth, which are then

eluted with a solvent like methanol.

High-Performance Liquid Chromatography (HPLC): The final purification step typically

involves preparative or semi-preparative HPLC. A reversed-phase C18 column or a

specialized column for carbohydrate analysis (e.g., an amino column) can be used.[9] A

common mobile phase for amino columns is a gradient of acetonitrile and a phosphate

buffer.[9]

Structural Characterization
Objective: To elucidate the chemical structure of the purified Acarviosin derivatives.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry

(HRESIMS) is used to determine the exact molecular weight and elemental composition of

the purified compounds.[6] Tandem mass spectrometry (MS/MS) provides valuable

information about the fragmentation patterns, which helps in elucidating the structure.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-

dimensional (e.g., COSY, HSQC, HMBC) NMR spectroscopy are essential for determining

the complete chemical structure, including the stereochemistry, of the Acarviosin
derivatives.

α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory activity of the purified compounds against α-glucosidase.

Reagents:

α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae or rat intestine) in a

suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.9).

Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.

Test compound dissolved in buffer or a minimal amount of DMSO.

Stop solution (e.g., 0.1 M Na2CO3).

Procedure:

In a 96-well microplate, add the enzyme solution and the test compound solution (or buffer

for control). Incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g.,

37°C).

Initiate the reaction by adding the pNPG substrate solution.

Incubate for another defined period (e.g., 20 minutes).

Stop the reaction by adding the stop solution.

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate

reader.

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition =

[(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50

value, which is the concentration of the inhibitor required to achieve 50% inhibition, can be
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determined by plotting the percentage of inhibition against different concentrations of the

compound.

Visualizations
General Workflow for Isolation of Acarviosin Derivatives
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Caption: A generalized workflow for the isolation and purification of Acarviosin derivatives.
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Biosynthetic Pathway of Acarbose (Illustrating
Acarviosin Core Formation)

Acarbose Biosynthesis Key
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AcbR, AcbI, AcbS are key enzymes in the pathway.
4-aminoDGG is O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose.
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Caption: Simplified biosynthetic pathway of acarbose, highlighting the key enzymatic steps.[2]

[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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